

Initial Investigations into the Reactivity of Diisopropyl Fumarate: A Technical Guide

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Compound of Interest

Compound Name: *Diisopropyl fumarate*

Cat. No.: *B1670629*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate is an α,β -unsaturated ester with a range of applications in organic synthesis and materials science. Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond, making it susceptible to nucleophilic attack, and its ability to participate in cycloaddition reactions and polymerization. This technical guide provides an in-depth overview of the core reactivity of **diisopropyl fumarate**, including its synthesis, key reactions, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this versatile compound in drug development and other scientific endeavors.

Physicochemical Properties

Diisopropyl fumarate is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diisopropyl Fumarate**

Property	Value	Reference
CAS Number	7283-70-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₆ O ₄	[3]
Molecular Weight	200.23 g/mol	[3]
Melting Point	2.1 °C	[4]
Boiling Point	110 °C at 12 mmHg	[4]
Appearance	Colorless to almost colorless clear liquid	[2]

Spectroscopic Data

The structural characterization of **diisopropyl fumarate** is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Diisopropyl Fumarate**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	~6.8	s	Olefinic protons (-CH=CH-)
~5.0	sept	Methine protons (-CH(CH ₃) ₂)	
~1.2	d	Methyl protons (-CH(CH ₃) ₂)	
^{13}C NMR	~164	s	Carbonyl carbon (C=O)
~133	s	Olefinic carbon (-CH=CH-)	
~70	s	Methine carbon (-O-CH-)	
~22	s	Methyl carbon (-CH ₃)	

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for **Diisopropyl Fumarate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (sp ³ hybridized carbons)
~1720	Strong	C=O stretch (ester carbonyl)
~1645	Medium	C=C stretch (alkene)
~1290, ~1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Major Peaks in the Mass Spectrum of **Diisopropyl Fumarate**

m/z	Relative Intensity	Possible Fragment
200	$[M]^+$	Molecular ion
158	High	$[M - C_3H_6]^+$
141	High	$[M - OC_3H_7]^+$
114	Medium	$[M - 2 \times C_3H_6]^+$
99	High	$[M - COOC_3H_7]^+$

Experimental Protocols

Synthesis of Diisopropyl Fumarate

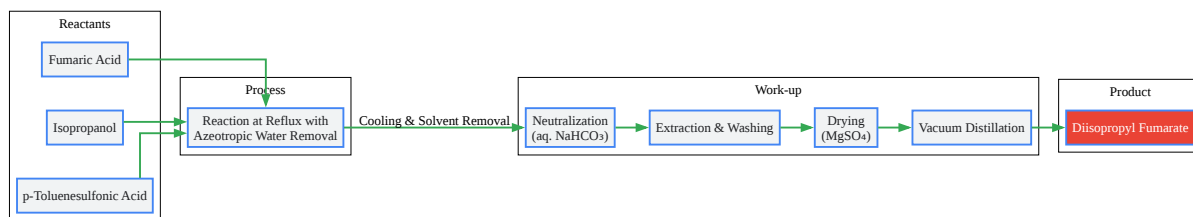
A common method for the synthesis of **diisopropyl fumarate** is the Fischer esterification of fumaric acid with isopropanol in the presence of an acid catalyst.^[5]

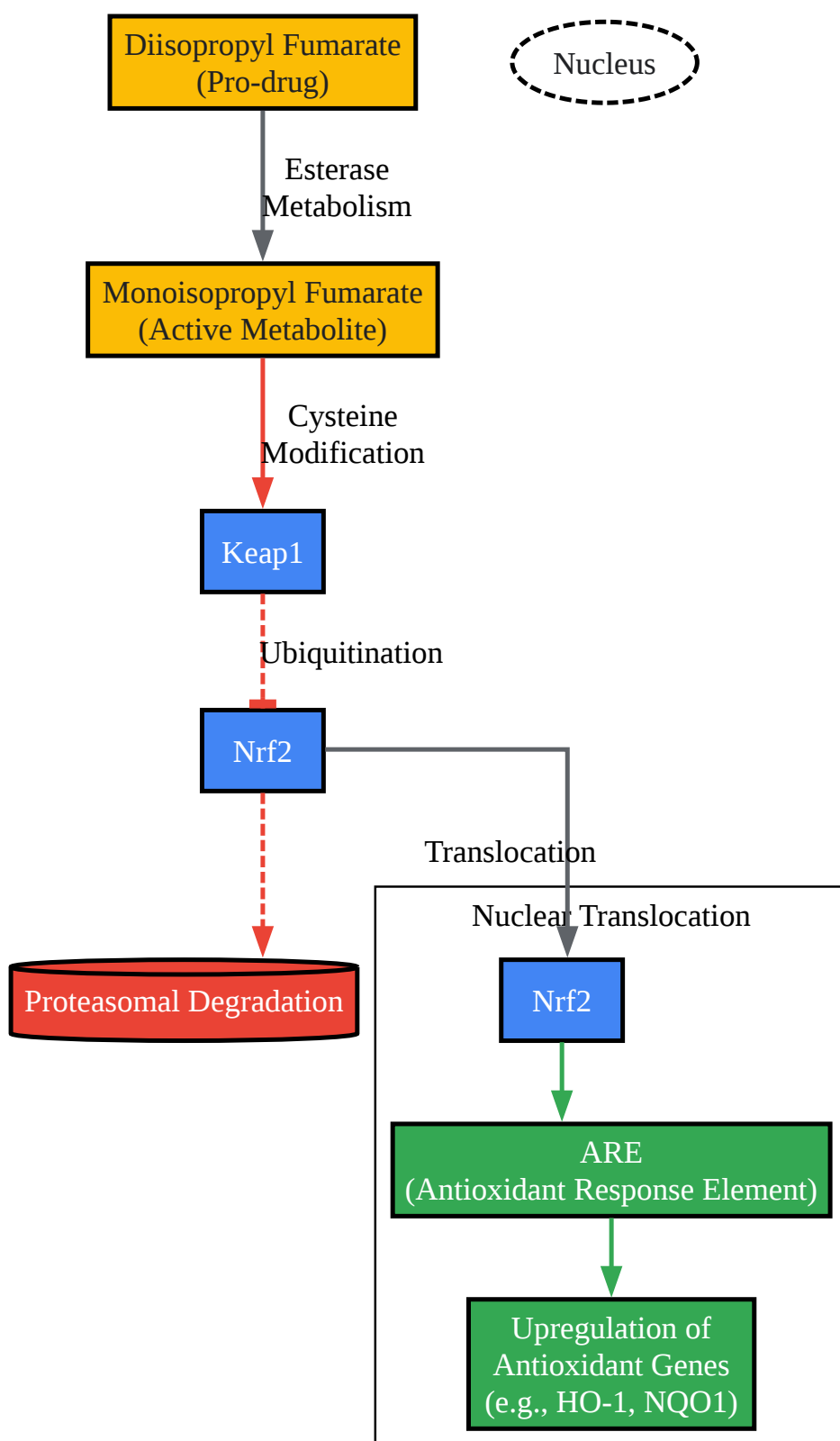
Materials:

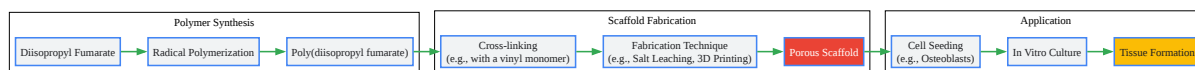
- Fumaric acid
- Isopropyl alcohol (anhydrous)
- p-Toluenesulfonic acid (catalyst)
- Toluene (or other suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add fumaric acid (1.0 eq), a molar excess of isopropyl alcohol (e.g., 3-5 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the bulk of the isopropyl alcohol and toluene under reduced pressure using a rotary evaporator.
- Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **diisopropyl fumarate**.
- Purify the product by vacuum distillation.







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